N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-2-27(23,24)13-7-5-6-12(10-13)18(22)21-19-20-17-14-8-3-4-9-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCCAAOJZTHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, with the CAS number 941930-82-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.47 g/mol. The structure features a chromeno-thiazole core linked to an ethylsulfonylbenzamide moiety, which is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.47 g/mol |
| CAS Number | 941930-82-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that link the chromeno and thiazole components. Methods may include condensation reactions followed by sulfonylation to introduce the ethylsulfonyl group. Detailed synthetic pathways are documented in various studies focusing on related compounds within the chromeno-thiazole class.
1. Acetylcholinesterase Inhibition
One of the most notable biological activities of compounds similar to this compound is their inhibitory effect on acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain.
In vitro studies have shown that derivatives containing the chromeno-thiazole structure exhibit significant AChE inhibitory activity. For example, a related compound demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic application against cognitive decline associated with Alzheimer's disease .
2. Antioxidant Activity
Research has indicated that compounds with similar structures possess antioxidant properties. These activities are often assessed using various assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation. The presence of both thiazole and chromene rings is thought to enhance these effects due to their electron-rich nature.
3. Anti-inflammatory Effects
Compounds in this class have also been evaluated for their anti-inflammatory properties. The inhibition of nitric oxide production in macrophage cell lines has been a common assay to evaluate this activity. For instance, structural analogs have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
Case Studies
Several studies have highlighted the biological potential of this compound and its derivatives:
- Study on AChE Inhibition : A comprehensive study synthesized various chromeno-thiazole derivatives and evaluated their AChE inhibitory activity through in vitro assays. The most potent compound exhibited an IC50 value comparable to established AChE inhibitors .
- Antioxidant Evaluation : Another investigation focused on assessing the antioxidant capacity of several derivatives using DPPH and ABTS radical scavenging assays, demonstrating that modifications to the sulfonyl group can enhance antioxidant efficacy .
- Anti-inflammatory Mechanism : Research exploring the anti-inflammatory effects revealed that certain derivatives could significantly reduce pro-inflammatory cytokine levels in cell cultures, suggesting a pathway for therapeutic development in chronic inflammatory diseases .
Scientific Research Applications
Synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
The compound can be synthesized through a multi-step process involving the reaction of chromene derivatives with thiazole and sulfonyl groups. The synthesis typically involves:
- Step 1: Formation of the chromene core through cyclization reactions.
- Step 2: Introduction of the thiazole moiety using appropriate coupling agents.
- Step 3: Sulfonylation to attach the ethylsulfonyl group.
The synthetic route must be optimized for yield and purity, often employing techniques such as column chromatography and spectroscopic methods (NMR, IR) for characterization.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Testing: Compounds were evaluated against various bacterial strains (both Gram-positive and Gram-negative) using methods like the Minimum Inhibitory Concentration (MIC) assay. Results demonstrated promising antibacterial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment:
- Cell Line Studies: In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in disease pathways:
- Acetylcholinesterase Inhibition: Some derivatives have been studied for their ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies indicate strong binding affinities to the enzyme .
Case Study 1: Antimicrobial Properties
A study evaluated a series of thiazole derivatives for antimicrobial activity. Among them, compounds structurally related to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds in drug development .
Case Study 2: Anticancer Screening
In a comparative study of various thiazole-containing compounds, this compound derivatives were found to exhibit significant cytotoxicity against MCF7 cells with IC50 values comparable to established chemotherapeutics. This suggests their viability as candidates for further development in cancer therapy .
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antimicrobial and anticancer agents. Future research should focus on:
- Structure-Activity Relationship (SAR) Studies: To optimize biological activity by modifying the chemical structure.
- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To elucidate the precise mechanisms by which these compounds exert their biological effects.
Chemical Reactions Analysis
Functional Group Transformations
The ethylsulfonyl group (-SO₂CH₂CH₃) undergoes characteristic reactions:
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Hydrolysis : Under acidic or basic conditions, the sulfonylethyl group may hydrolyze to form a sulfonic acid (-SO₃H) .
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Nucleophilic substitution : The ethyl group could participate in SN2 reactions, particularly at the sulfur atom, allowing replacement with other nucleophiles .
Electrophilic and Nucleophilic Reactivity
The chromeno-thiazole core exhibits distinct reactivity:
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Electrophilic substitution : The thiazole ring may undergo electrophilic attack at the nitrogen or sulfur positions, enabling functionalization with groups like halogens or alkylating agents.
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Nucleophilic attack : The chromene moiety (4H-chromen-4-one) may react with nucleophiles at the carbonyl group, facilitating ring-opening or addition reactions.
Oxidation and Reduction Reactions
Common reagents include:
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Potassium permanganate (KMnO₄) : Oxidizes double bonds or sensitive functional groups.
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Sodium borohydride (NaBH₄) : Reduces carbonyl groups (e.g., ketones) to alcohols.
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Thionyl chloride (SOCl₂) : Converts carboxylic acids to acid chlorides, useful in amide bond formation .
Spectral Characterization
Key spectral features include:
-
1H-NMR :
-
13C-NMR :
-
FTIR :
Comparison of Reactivity
Q & A
What are the key synthetic strategies for constructing the chromeno-thiazole core in N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide?
The chromeno-thiazole scaffold can be synthesized via cyclocondensation reactions. A common approach involves:
- Thiazole ring formation : Reacting α-haloketones with thioamides or thioureas under reflux in ethanol/water mixtures (see for analogous methods). For example, brominated intermediates like 2-bromo-1-(3-trifluoromethyl)phenylethanone (compound 5 in ) undergo cyclocondensation with thioamides to form thiazole derivatives.
- Chromene ring assembly : Chromenone precursors (e.g., coumarins) can be functionalized through Claisen-Schmidt condensation or cyclization reactions. describes attaching thiazole groups to chromen-2-one via multi-step synthesis.
Critical parameters : Solvent choice (e.g., ethanol for polarity), reaction time (30 mins to 4 hours), and catalyst selection (e.g., Lawesson’s reagent for sulfur-containing rings, as in ).
How can NMR and HPLC be optimized for structural characterization of this compound?
- 1H/13C NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and reference peaks (e.g., TMS at 0 ppm). For complex splitting patterns (e.g., aromatic protons in chromeno-thiazole), 2D NMR (COSY, HSQC) resolves overlapping signals. reports >98% purity using 1H NMR with integration matching expected H-counts.
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm ensure resolution. and achieved >98% purity via HPLC with retention time consistency.
What strategies mitigate low yields in the sulfonylation step (introduction of the ethylsulfonyl group)?
Low yields in sulfonylation often stem from steric hindrance or competing side reactions. Solutions include:
- Stepwise sulfonation : First introduce a sulfhydryl (-SH) group via thiourea intermediates ( ), followed by oxidation to sulfonyl using H₂O₂ or KMnO₄.
- Protecting groups : Temporarily block reactive sites (e.g., amines) during sulfonylation. uses cyclopropane carboxamide protection in thiazole derivatives.
- Catalyst optimization : Copper iodide () or DMAP accelerates sulfonylation under mild conditions.
How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example:
- Antitumor activity : tested thiazole sulfonamides on 60 cancer cell lines, revealing differential sensitivity (e.g., GI₅₀ values varied 10-fold). Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers).
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and cross-check with experimental results ().
What advanced computational methods predict the compound’s binding affinity to kinase targets?
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., GSK-3β, CDK5). highlights protein-templated synthesis for Alzheimer’s targets.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding networks.
- QSAR models : Train on datasets like ChEMBL () to correlate structural features (e.g., ethylsulfonyl’s logP) with activity.
How do substituents on the benzamide moiety influence metabolic stability?
The ethylsulfonyl group enhances metabolic stability via:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted benzamides, reducing renal clearance ().
- Resistance to CYP450 : Sulfonyl groups are poor substrates for oxidation. ’s MK-0941, a sulfonyl-containing GKA, showed prolonged half-life in preclinical studies.
Validation : Compare microsomal stability assays (e.g., rat liver microsomes) with/without the substituent.
What are the best practices for scaling up synthesis from milligram to gram scale?
- Batch optimization : Adjust solvent volume ratios (e.g., ethanol:water from 1:1 to 3:1) to maintain reaction efficiency ().
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling. achieved 99% purity via recrystallization.
- Process analytics : Implement inline FTIR or PAT tools to monitor reaction progress ( ).
How can researchers validate the compound’s selectivity against off-target receptors?
- Panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. ’s compound 32 showed <10% inhibition at non-target kinases.
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cells by measuring thermal stabilization of the protein-ligand complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
